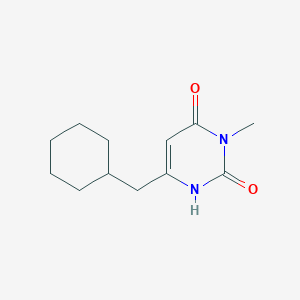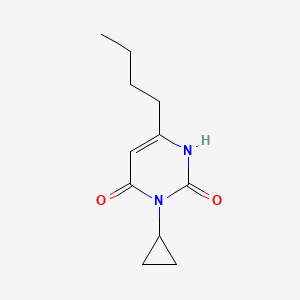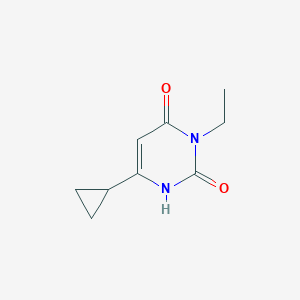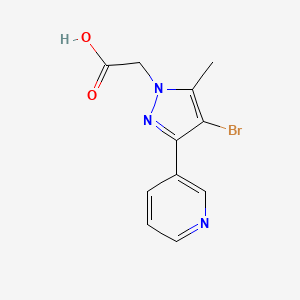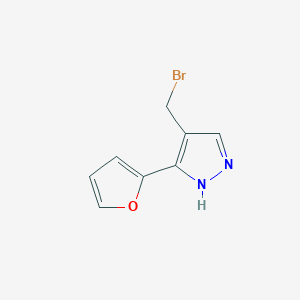
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (FETPC) is an organic compound used in scientific research for a variety of applications. FETPC has been used as a tool to study various biochemical and physiological processes, and has been found to have potential applications in drug design.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Ultrasound-Promoted Synthesis of Pyrazole Carboximidamides
A study by Santos et al. (2016) demonstrated the efficient preparation of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides using ultrasound-promoted synthesis. These compounds were evaluated against leukemia cell lines, including Jurkat, RS4;11, and K562, showing significant inhibitory concentrations (IC50 values) for potential anticancer activity Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines.
Antimicrobial Activity
Chitosan Schiff Bases with Heterocyclic Moieties
Hamed et al. (2020) synthesized novel chitosan Schiff bases by reacting heteroaryl pyrazole derivatives with chitosan, resulting in compounds characterized for their antimicrobial activity against a range of bacteria and fungi. This study highlights the potential of these compounds for applications in antimicrobial therapies Synthesis, characterization and antimicrobial activity of a novel chitosan Schiff bases based on heterocyclic moieties.
Antidepressant Activity
Synthesis and Evaluation of Pyrazole Carbothioamides
Mathew et al. (2014) explored the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity. Their findings suggest the potential therapeutic use of these compounds as antidepressants, particularly noting a compound that significantly reduced immobility time in animal models Synthesis, preclinical evaluation and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides.
Anti-Tumor Agents
Novel Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety
A study by Gomha et al. (2016) focused on the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and their evaluation against hepatocellular carcinoma (HepG2) cell lines. Several compounds exhibited promising anti-tumor activities, highlighting their potential as anti-tumor agents Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents.
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4S/c11-2-3-15-5-8(10(12)13)9(14-15)7-1-4-16-6-7/h1,4-6H,2-3H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSPEPOAZNHZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



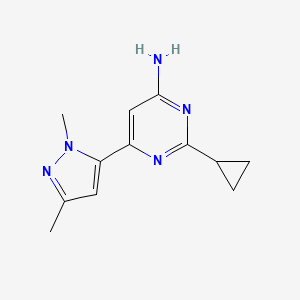
![[5-(Furan-3-yl)furan-2-yl]methanamine](/img/structure/B1482824.png)
